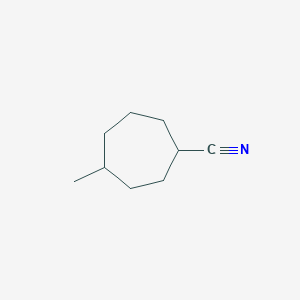

4-Methylcycloheptane-1-carbonitrile

Description

4-Methylcycloheptane-1-carbonitrile (C₉H₁₃N) is a cyclic aliphatic nitrile featuring a seven-membered cycloheptane ring substituted with a methyl group at the 4-position and a cyano (-CN) group at the 1-position. The compound’s saturated ring structure and substituent arrangement confer unique physicochemical properties, including moderate polarity, conformational flexibility, and reactivity typical of nitriles (e.g., nucleophilic addition or hydrolysis).

Properties

IUPAC Name |

4-methylcycloheptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-8-3-2-4-9(7-10)6-5-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCALEBOMHNGYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcycloheptane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylcycloheptanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic or basic conditions.

Major Products

Oxidation: 4-Methylcycloheptane-1-carboxylic acid.

Reduction: 4-Methylcycloheptane-1-amine.

Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

4-Methylcycloheptane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylcycloheptane-1-carbonitrile depends on the specific context in which it is used. In chemical reactions, the nitrile group acts as an electrophile, participating in nucleophilic addition or substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

4-Methyl-3-cyclohexene-1-carbonitrile

- Molecular Formula : C₈H₁₁N

- Key Features: A six-membered cyclohexene ring with a double bond at the 3-position. Methyl and cyano groups at positions 4 and 1, respectively.

- Comparison: Ring Strain and Reactivity: The cyclohexene ring introduces unsaturation, increasing reactivity toward electrophilic addition (e.g., halogenation) compared to the saturated cycloheptane ring in the target compound. Molecular Weight: Lower molecular weight (121.18 g/mol vs. ~135.21 g/mol for C₉H₁₃N) due to fewer carbons .

1-(4-Methoxyphenyl)cycloheptanecarbonitrile

- Molecular Formula: C₁₅H₁₇NO (inferred from )

- Key Features: Cycloheptane ring substituted with a cyano group and a 4-methoxyphenyl moiety. Aromatic and methoxy groups introduce electronic effects.

- NMR Shifts: The aromatic protons in the ¹H-NMR spectrum (δ 6.86–7.43) distinguish it from the aliphatic proton environments in 4-methylcycloheptane-1-carbonitrile .

1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile

- Molecular Formula: C₁₅H₁₇NO ()

- Key Features: Cyclohexane ring with a ketone (3-oxo), methyl, and 4-methylphenyl substituents. Chair conformation with axial cyano and equatorial methyl groups.

- Crystal Packing: C–H···π interactions observed in the crystal structure may enhance melting points compared to this compound, which lacks π systems .

2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Molecular Formula : C₁₇H₁₄N₂O₂ ()

- Key Features: Chromene (benzopyran) fused ring system with amino, hydroxy, and cyano groups. Extended conjugation due to the aromatic system.

- Comparison: Reactivity: The cyano group participates in conjugation with the chromene ring, reducing its electrophilicity compared to aliphatic nitriles. Biological Activity: Amino and hydroxy groups may confer pharmacological relevance (e.g., antimicrobial activity), unlike the purely structural role of substituents in this compound .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ ()

- Key Features: Four-membered cyclobutane ring with ester and methylamino groups. High ring strain due to the small cycloalkane.

- Comparison: Ring Strain: Cyclobutane’s strain increases reactivity (e.g., ring-opening reactions), unlike the more stable cycloheptane. Functional Groups: The ester and amino groups enable diverse reactivity (e.g., hydrolysis or alkylation), contrasting with the singular cyano group in the target compound .

Research Findings and Implications

- Ring Size and Stability : Larger rings (e.g., cycloheptane) exhibit reduced strain and greater conformational flexibility compared to smaller (cyclobutane) or unsaturated (cyclohexene) systems .

- Substituent Effects: Electron-donating groups (e.g., methoxy) stabilize adjacent electrophilic centers, while electron-withdrawing groups (e.g., cyano) enhance reactivity at α-carbons .

- Functional Group Diversity: Compounds with multiple functional groups (e.g., amino, hydroxy) demonstrate broader biological or synthetic utility compared to simpler nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.